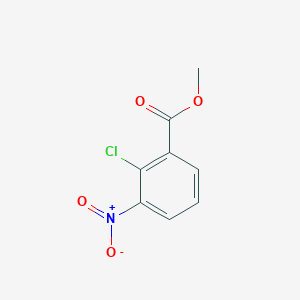

Methyl 2-chloro-3-nitrobenzoate

Overview

Description

Methyl 2-chloro-3-nitrobenzoate is a chemical compound with the molecular formula C8H6ClNO4 . It has a molecular weight of 215.59 . The compound is solid in its physical form .

Synthesis Analysis

Methyl 2-chloro-3-nitrobenzoate can be synthesized from 2-chloro-3-nitrobenzoic acid and methanol . The reaction involves the use of concentrated sulfuric acid as a catalyst . The synthesis process is typically carried out under reflux conditions . The yield of the reaction can vary depending on the specific conditions and reagents used .Molecular Structure Analysis

The molecular structure of Methyl 2-chloro-3-nitrobenzoate consists of a benzene ring substituted with a chlorine atom, a nitro group, and a methyl ester group . The InChI code for this compound is1S/C8H6ClNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3 . Chemical Reactions Analysis

Methyl 2-chloro-3-nitrobenzoate, like other nitro compounds, can undergo various chemical reactions. Nitration is one such reaction, which involves the substitution of an NO2 group for one of the hydrogen atoms on the benzene ring . This reaction is typically facilitated by a mixture of concentrated nitric and sulfuric acids .Physical And Chemical Properties Analysis

Methyl 2-chloro-3-nitrobenzoate has a density of 1.4±0.1 g/cm3 . It has a boiling point of 319.5±22.0 °C at 760 mmHg . The compound is solid in its physical form . Its flash point is 147.0±22.3 °C .Scientific Research Applications

Synthesis of Agrochemicals and Pharmaceuticals

Detection and Quantification of Genotoxic Impurities

Methyl 2-chloro-3-nitrobenzoate and its derivatives are critical in the pharmaceutical industry, particularly in the detection and quantification of genotoxic impurities in drug substances. A study developed and validated an HPLC method for simultaneous detection and quantification of methyl 2-(chloromethyl)-3-nitrobenzoate (MCN) and other related compounds as genotoxic impurities in lenalidomide, an important anticancer drug. This research underscores the importance of methyl 2-chloro-3-nitrobenzoate derivatives in ensuring the safety and efficacy of pharmaceuticals (Kishore Gaddam et al., 2020).

Chemical Analysis and Solubility Studies

The compound's analytical applications are demonstrated through its use in the quantitative determination of 2-methyl-3-nitrobenzoic acid by gas chromatography, where it's esterified for analysis. This application is significant for monitoring the purity and analyzing research and production materials, offering insights into practical and reliable analytical methods (K. Xue & Z. Nan, 2002).

Additionally, the solubility of 2-methyl-3-nitrobenzoic acid in various solvents has been measured, providing valuable data for the Abraham model solute descriptors. This research aids in predicting the solubility of the compound in additional organic solvents, which is crucial for its application in synthesis and formulation processes (Erin Hart et al., 2017).

Material Science and Nanotechnology

In material science and nanotechnology, methyl 2-chloro-3-nitrobenzoate's derivatives have been explored for their potential in creating new materials with unique properties. For instance, the synthesis and characterization of silver(I) complexes involving chloro and nitrobenzoate ligands have been studied for their cytotoxic properties. Such research opens up possibilities for the compound's application in developing new materials with potential biomedical applications (Nong Wang & Qi Shi, 2011).

Mechanism of Action

Target of Action

The primary targets of Methyl 2-chloro-3-nitrobenzoate are organic compounds, particularly those containing benzene rings . The compound interacts with these targets through a series of chemical reactions, leading to changes in their structure and function .

Mode of Action

Methyl 2-chloro-3-nitrobenzoate interacts with its targets through a series of chemical reactions. These reactions involve the nitro group (−NO2) and the chloro group (−Cl) attached to the benzene ring . The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the benzene ring . The chloro group can participate in nucleophilic substitution reactions .

Biochemical Pathways

The action of Methyl 2-chloro-3-nitrobenzoate affects several biochemical pathways. One of these is the nitration of alkanes, which occurs at high temperatures in the vapor phase . Another pathway involves the direct substitution of hydrocarbons with nitric acid . The compound can also participate in displacement reactions with nitrite ions .

Pharmacokinetics

The compound’s polar character, due to the nitro group, may influence its volatility and solubility . These properties can impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of Methyl 2-chloro-3-nitrobenzoate’s action are largely dependent on the specific reactions it undergoes with its targets. For instance, the nitration of alkanes can lead to the formation of nitro compounds . Similarly, displacement reactions with nitrite ions can result in the formation of new organic compounds .

Action Environment

The action, efficacy, and stability of Methyl 2-chloro-3-nitrobenzoate can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by temperature, as some reactions, such as the nitration of alkanes, require high temperatures . Additionally, the compound’s stability and reactivity can be influenced by the presence of other chemicals in the environment .

Safety and Hazards

Methyl 2-chloro-3-nitrobenzoate is associated with certain hazards. It has been assigned the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound’s hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

Future Directions

The future directions for the study and application of Methyl 2-chloro-3-nitrobenzoate could involve further exploration of its synthesis, reactivity, and potential uses. As of now, it is primarily used for research purposes . Further studies could also explore its properties and potential applications in various fields of chemistry.

properties

IUPAC Name |

methyl 2-chloro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCQPBVZKBEHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968315 | |

| Record name | Methyl 2-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53553-14-3 | |

| Record name | Methyl 2-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.